Aluminum acetate
Overview
Description
Aluminum acetate, also known as aluminum ethanoate, is a salt formed by the reaction of aluminum hydroxide with acetic acid. It exists in three forms: basic aluminum monoacetate, basic aluminum diacetate, and neutral aluminum triacetate. These compounds are commonly used in various applications, particularly in the medical and industrial fields .
Synthetic Routes and Reaction Conditions:
Basic Aluminum Monoacetate: This compound is synthesized by reacting aluminum hydroxide with dilute acetic acid. The reaction is typically carried out at room temperature.
Basic Aluminum Diacetate: This is prepared from an aqueous solution of this compound, resulting in a white powder.
Neutral Aluminum Triacetate: This compound is produced by heating aluminum chloride or aluminum powder with a mixture of acetic acid and acetic anhydride at a relatively high temperature (around 180°C) in the absence of water.
Industrial Production Methods:
- Industrially, this compound is produced by mixing aluminum sulfate with calcium acetate in water. The resulting solution is then filtered and allowed to stand for 24 hours to complete the reaction .
Types of Reactions:
Hydrolysis: Aluminum triacetate hydrolyzes in water to form a mixture of basic aluminum monoacetate and basic aluminum diacetate.
Substitution Reactions: this compound can undergo substitution reactions with other acids or bases to form different aluminum salts.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Substitution: Various acids or bases can be used as reagents for substitution reactions.
Major Products:
Mechanism of Action
Target of Action
Aluminum Acetate primarily targets the skin tissues . It is used as a topical astringent, which means it shrinks or constricts body tissues . This action is usually localized after topical medicinal application .
Mode of Action
The mode of action of this compound is through its astringent properties . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied . This action causes shrinkage of mucous membranes or exposed tissues and is often used internally to check discharge of blood serum or mucous secretions .
Biochemical Pathways
It is known that this compound acts as an astringent, causing shrinkage or constriction of body tissues through osmotic flow of water . This can affect various biochemical pathways related to fluid balance and tissue integrity.
Result of Action
The result of this compound’s action is the shrinkage or constriction of body tissues, which can help alleviate symptoms of skin irritation . This can happen with conditions like a sore throat, hemorrhages, diarrhea, or with peptic ulcers . Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the solution can affect its astringent action . Additionally, the temperature and pH of the environment can also impact the effectiveness and stability of this compound .
Scientific Research Applications
Aluminum acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Aluminum Hydroxide: Used as an antacid and in vaccine adjuvants.
Aluminum Chloride: Used in antiperspirants and as a catalyst in organic synthesis.
Aluminum Sulfate: Used in water purification and as a mordant in dyeing.
Uniqueness of Aluminum Acetate:
- This compound is unique in its ability to act as an astringent, making it particularly useful in medical applications for treating skin irritations. Its versatility in forming different salts (monoacetate, diacetate, and triacetate) also distinguishes it from other aluminum compounds .
Properties
Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. | |
CAS No. |
139-12-8 |
Molecular Formula |
C2H4AlO2 |
Molecular Weight |
87.03 g/mol |
IUPAC Name |
aluminum;triacetate |
InChI |
InChI=1S/C2H4O2.Al/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
HDOAYHNQJVFBOY-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |
Canonical SMILES |
CC(=O)O.[Al] |
139-12-8 | |
physical_description |
Neutral form: White solid, soluble in water; [Hawley] |
Pictograms |
Irritant |
Synonyms |
aluminum acetate aluminum acetate hydrate basic aluminum acetate hydrate Burow's solution Domeboro |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is aluminum acetate, and what are its common uses?
A1: this compound, also known as Burow's solution, is an aluminum salt with notable antibacterial properties []. It is commonly employed in hospitals as a topical treatment for chronic suppurative otitis media, effectively inhibiting a range of microorganisms including methicillin-resistant Staphylococcus aureus (MRSA) [].
Q2: How effective is this compound against different bacterial strains?
A2: Studies show that this compound's antibacterial potency is dependent on its aluminum concentration []. Importantly, its efficacy remains consistent against both standard Staphylococcus aureus and several MRSA strains, indicating its potential against antibiotic-resistant bacteria [].
Q3: How does this compound compare to other topical antiseptics for otitis media?
A3: In vitro studies suggest that a 5% povidone iodine solution and boric acid powder, which has proven clinical efficacy, show similar promise to this compound for potential clinical use in treating otitis media []. While a 3.25% this compound solution demonstrated the best activity against Pseudomonas aeruginosa compared to other tested solutions, further clinical research on 5% povidone iodine solution is needed [].
Q4: Are there any concerns about the ototoxicity of this compound ear drops?
A4: While this compound possesses potent antimicrobial properties, research on chinchilla models highlights the potential for ototoxicity []. Further investigation is needed to ascertain the safety profile of this compound otic solutions.
Q5: Does storing this compound solution affect its properties and effectiveness?
A5: Research indicates that storing this compound solution (Burow’s solution) for up to 5 months at 4°C had no significant impact on its pH, osmolarity, or antibacterial activity [, ]. This suggests good stability and consistent efficacy over a reasonable storage period.
Q6: Is there a way to prepare this compound solution more quickly?
A6: Yes, a rapid preparation method utilizing commercially available this compound basic (Al2O(CH3CO2)4, Al(OH)(CH3CO2)2) has been developed [, ]. This method involves boiling the compound with specific amounts of tartaric acid and acetic acid for a shorter duration, resulting in a solution with comparable pharmaceutical properties and antibacterial activities to the traditionally prepared solution [, ].
Q7: What are the variations in this compound preparation methods between Japan and other countries?
A7: The formula and preparation of this compound solutions, specifically Burow's solution, differ globally []. The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) utilize a specific type of hydrous aluminum sulfate and a different molar ratio of ingredients compared to the method described in the Teine-Keijin Hospital manual commonly used in Japan []. This discrepancy in formulation and the use of anhydrous aluminum sulfate in the Japanese method can impact dissolution rates and overall stability of the solution [].
Q8: Can this compound be used as a mordant in textile dyeing, and how does it compare to other mordants?
A8: Yes, this compound is an effective mordant for natural dyes on cellulose-based fabrics like cotton and bamboo [, , , ]. Studies comparing this compound to aluminum potassium sulfate revealed that the choice of mordant significantly affects the colorfastness of natural dyes like madder, weld, and coreopsis to laundering and light exposure []. Notably, a 5% owf concentration of this compound resulted in slightly higher colorfastness ratings for coreopsis and weld compared to aluminum potassium sulfate [].
Q9: How does this compound enhance the dyeing of cotton fabrics with lac dye?
A9: Research indicates that pretreating cotton fabrics with tannic acid followed by this compound significantly enhances lac dyeing [, ]. Tannic acid increases aluminum adsorption to the cotton, and the subsequent affinity between aluminum and laccaic acid, the coloring agent in lac dye, leads to a more pronounced dyeing effect [, ].
Q10: Can this compound be used as a catalyst in polymer synthesis?
A10: Yes, this compound demonstrates catalytic activity in the synthesis of poly(ethylene terephthalate) (PET) [, ]. When compared to antimony acetate, this compound exhibits superior catalytic activity and lower toxicity, making it a more environmentally friendly alternative []. Additionally, it surpasses the efficiency of aluminum powder and aluminum hydroxide in PET synthesis [].
Q11: How does this compound contribute to the synthesis of alumina?
A11: this compound serves as a valuable precursor in alumina synthesis [, , ]. Thermal decomposition of this compound at specific temperatures leads to the formation of precursors that can be further processed to obtain submicrometer alumina powders [, , ]. This method allows for control over the physical characteristics of the resulting alumina powder [].
Q12: What is the role of this compound in the creation of aluminum oxide submicro-rings?
A12: this compound, combined with polyvinylpyrrolidone (PVP), forms the basis for synthesizing aluminum oxide submicro-rings (AO-SMRs) via electrospinning []. The this compound and PVP solution undergoes specific processing and calcination steps, ultimately yielding AO-SMRs with controlled properties [].
Q13: Can this compound be utilized in the development of materials for specific applications, such as conformance control in reservoirs?
A13: Research suggests that this compound holds potential as a crosslinker for polyacrylamide (PAM), creating pH-controlled, aluminum-based polymeric gels suitable for conformance control in sour gas reservoirs []. These gels exhibit controllable gelation times and good stability across a range of pH and saline conditions, making them promising for downhole applications [].
Q14: Does this compound have any applications in drug delivery systems?
A14: Yes, research has explored the use of this compound as a cross-linking agent for polyvinyl alcohol (PVA) []. This crosslinking strategy allows for control over the water solubility of PVA, a property crucial for its use in various drug delivery applications [].
Q15: Are there any safety concerns regarding the use of this compound?
A15: While generally considered safe for topical use, some individuals may experience irritation or allergic reactions to this compound [, ]. It is essential to use the appropriate concentration and follow recommended guidelines. In the context of textile dyeing, this compound offers a potentially less environmentally impactful alternative to other mordants, aligning with the principles of green chemistry [].
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